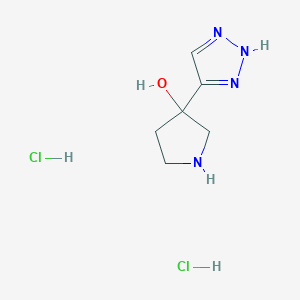![molecular formula C10H22ClNO2 B2371529 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride CAS No. 2375274-11-4](/img/structure/B2371529.png)
3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is 1S/C10H21NO2.ClH/c1-3-5-6-8-11(4-2)9-7-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride are not detailed in the searched resources, similar compounds such as esters and anhydrides have well-documented reactions . For example, esters can undergo hydrolysis to form carboxylic acids and alcohols .Physical And Chemical Properties Analysis
3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride is a synthetic compound with a molecular weight of 223.74 . It is stored at room temperature and has a physical form of oil .Aplicaciones Científicas De Investigación
Polymorphism in Pharmaceutical Compounds
A study by Vogt et al. (2013) explored the polymorphic forms of a pharmaceutical compound similar to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride. They used spectroscopic and diffractometric techniques to characterize these forms, highlighting challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt et al., 2013).
Fluorescence Derivatisation in Biochemistry
Frade et al. (2007) investigated 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally related to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride, for its use as a fluorescent derivatising reagent in biochemistry. This research shows the potential of similar compounds in enhancing fluorescence for biological assays (Frade et al., 2007).
Renewable Building Blocks in Material Science
Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound similar to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride, as a renewable building block for material science applications. This study highlights the potential of such compounds in creating sustainable materials with specific properties (Trejo-Machin et al., 2017).
Amino Acid Synthesis and Resolution
Shimohigashi et al. (1976) focused on the synthesis and resolution of amino acids, which are constituent parts in toxins, using processes that involve compounds structurally similar to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride. This research provides insights into the synthesis of complex organic compounds (Shimohigashi et al., 1976).
Crystallography of Carboxylic Acids
Fábry and Samoľová (2021) conducted a study on propionic acid and its salts, which are chemically related to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride. Their research provides valuable information on the crystallographic aspects of such compounds, which is crucial for understanding their physical and chemical properties (Fábry & Samoľová, 2021).
Impurity Analysis in Pharmaceutical Compounds
Yang et al. (2020) investigated the process-related impurities in proparacaine hydrochloride, a compound related to 3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride. This study is essential for quality control and understanding the synthesis process of pharmaceuticals (Yang et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[ethyl(pentyl)amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-3-5-6-8-11(4-2)9-7-10(12)13;/h3-9H2,1-2H3,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAPBBNZCXCCTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC)CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Ethyl(pentyl)amino]propanoic acid;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2371446.png)
![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-imidazole-2-thiol](/img/structure/B2371447.png)



![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2371455.png)
![2-(4-methylbenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2371456.png)




![N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2371466.png)
![3-(1-(2-(pyridin-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371468.png)
![(E)-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2371469.png)